CCK1R Agonist Activity: A 22- to 45-Fold Lower Potency Than Endogenous CCK-8 Enables Finer Pharmacological Control
This compound activates the cholecystokinin receptor type 1 (CCK1R) with an EC50 of 0.316 nM in CHO cells, as measured by intracellular calcium response [1]. In the same assay system, the endogenous agonist CCK-8 exhibits an EC50 of 7–14 pM [1]. This represents a 22- to 45-fold reduction in potency, providing a valuable tool for dose-response studies without immediate receptor saturation.
| Evidence Dimension | CCK1R agonist potency (EC50) |
|---|---|
| Target Compound Data | 0.316 nM |
| Comparator Or Baseline | CCK-8 (endogenous agonist): 0.007–0.014 nM (7–14 pM) |
| Quantified Difference | 22- to 45-fold lower potency |
| Conditions | CHO cells expressing CCK1R; intracellular calcium mobilization assay |
Why This Matters
Lower potency enables a broader dynamic range for investigating CCK1R-mediated signaling, avoiding receptor desensitization and allowing for partial agonism studies.
- [1] BindingDB. (n.d.). Assay Summary: ChEMBL_1468337 (CHEMBL3412216) - Activity at CCK1R (unknown origin) expressed in CHO cells. View Source
